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Compound of Interest

Compound Name: 3,5-Dibromo-2-nitropyridine

Cat. No.: B110528 Get Quote

An In-Depth Technical Guide to the Solubility of 3,5-Dibromo-2-nitropyridine

Foreword: Navigating the Data Gap in Early-Stage
Development
In the landscape of pharmaceutical and agrochemical research, 3,5-Dibromo-2-nitropyridine
stands as a valuable building block for synthesizing novel, high-complexity molecules.[1] Its

utility as a reactive intermediate is well-recognized.[1] However, a critical gap exists in the

publicly available physicochemical data for this compound, specifically regarding its solubility in

common organic solvents. This guide addresses this challenge directly. In the absence of a

comprehensive, pre-existing dataset, this document provides researchers, scientists, and drug

development professionals with a framework for understanding, predicting, and—most

importantly—experimentally determining the solubility of 3,5-Dibromo-2-nitropyridine. By

combining theoretical principles with a detailed, field-proven experimental protocol, this guide

empowers researchers to generate the precise data needed for their specific applications, from

reaction optimization and purification to formulation development.

Physicochemical Profile and Theoretical Solubility
Considerations
A foundational understanding of a compound's physical properties is the first step in predicting

its behavior in solution.
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Core Properties
The known physical characteristics of 3,5-Dibromo-2-nitropyridine provide initial clues to its

solubility profile.

Property Value Source

CAS Number 610261-34-2 [1][2][3]

Molecular Formula C₅H₂Br₂N₂O₂ [1][3]

Molecular Weight 281.89 g/mol [1][3]

Appearance Pale yellow crystalline solid [1]

Melting Point 71 - 80 °C [1]

Structural Analysis and Polarity Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] The molecular

structure of 3,5-Dibromo-2-nitropyridine is moderately polar, a result of several contributing

factors:

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole

moment and allowing for potential hydrogen bonding with protic solvents.

Nitro Group (-NO₂): This is a strong electron-withdrawing group, significantly increasing the

molecule's polarity.

Bromo Groups (-Br): While halogens are electronegative, their contribution to overall polarity

is less pronounced than the nitro group. They primarily increase the molecular weight and

surface area.

Given this structure, we can anticipate the following general solubility trends:

High Solubility in polar aprotic solvents that can engage in dipole-dipole interactions, such as

Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
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Moderate to Good Solubility in polar protic solvents like methanol and ethanol, where

hydrogen bonding is possible.[6]

Limited Solubility in solvents of intermediate polarity like acetone, ethyl acetate, and

dichloromethane. Recrystallization of related nitropyridines from acetone and ethanol

suggests that solubility is significant at elevated temperatures but limited at room

temperature.[1]

Poor to Insoluble in nonpolar solvents such as hexane, toluene, and diethyl ether, which

cannot effectively solvate the polar regions of the molecule.

Inferred Qualitative Solubility and Recrystallization
Insights
While direct quantitative data is scarce, information from synthetic procedures and purification

of analogous nitropyridines provides valuable qualitative clues. For instance, solvents used for

recrystallization are, by definition, those in which the compound has high solubility at elevated

temperatures and lower solubility at ambient or sub-ambient temperatures.

The table below summarizes the inferred qualitative solubility of 3,5-Dibromo-2-nitropyridine
based on general principles and data from related compounds.
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Solvent Solvent Class
Predicted
Qualitative
Solubility

Rationale /
Supporting
Evidence

Water Polar Protic Insoluble

The large, nonpolar

surface area from the

dibrominated ring

outweighs the polar

functional groups.[6]

Methanol / Ethanol Polar Protic Moderately Soluble

Capable of hydrogen

bonding. Ethanol is

noted as a

recrystallization

solvent for

nitropyridines,

implying good

solubility when

heated.[1][6]

Acetone Polar Aprotic
Sparingly to

Moderately Soluble

A solvent of

intermediate polarity.

Also used for

recrystallization of

related compounds.[1]

Dichloromethane

(DCM)
Polar Aprotic Sparingly Soluble

Often used in

chromatography and

extractions for

nitropyridines.[1]

Ethyl Acetate (EtOAc) Polar Aprotic Sparingly Soluble

Common solvent for

extraction and

chromatography of

moderately polar

compounds.[7]

Tetrahydrofuran (THF) Polar Aprotic Soluble

A good solvent for a

wide range of organic

compounds.[8]
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Dimethyl Sulfoxide

(DMSO)
Polar Aprotic Highly Soluble

High polarity makes it

an excellent solvent

for many polar organic

molecules.[6]

N,N-

Dimethylformamide

(DMF)

Polar Aprotic Highly Soluble

Similar to DMSO in its

solvating power for

polar compounds.

Toluene Nonpolar Aromatic Poorly Soluble

Lacks the polarity to

effectively solvate the

nitro-pyridine core.

Hexane / Heptane Nonpolar Aliphatic Insoluble

"Like dissolves like"

principle predicts very

poor solubility.[4]

Used as an anti-

solvent in

purifications.[7]

Core Protocol: Experimental Determination of
Solubility
The most reliable method for obtaining precise solubility data is through direct experimental

measurement. The equilibrium gravimetric method is a robust and widely accessible technique.

This protocol is designed to be a self-validating system, ensuring data accuracy and

reproducibility.

Rationale for the Equilibrium Gravimetric Method
This method involves creating a saturated solution of the solute in a specific solvent at a

controlled temperature. By taking a known volume of the saturated supernatant, evaporating

the solvent, and weighing the remaining solid, one can accurately calculate the solubility. The

key to this method's trustworthiness is ensuring the system has reached equilibrium, meaning

the rate of dissolution equals the rate of precipitation, which is achieved through sufficient

equilibration time and constant agitation.
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Experimental Workflow Diagram

Preparation

Equilibration

Analysis

Calculation

1. Add excess 3,5-Dibromo-
2-nitropyridine to vial

2. Add precise volume
of chosen solvent

 Known V_solvent

3. Seal vial and place in
thermostatic shaker

4. Agitate at constant T
(e.g., 25°C) for 24-72h

 Ensure saturation

5. Centrifuge to pellet
undissolved solid

 Phase separation

6. Transfer precise aliquot of
supernatant to tared vial

 Known V_aliquot

7. Evaporate solvent under
vacuum or N₂ stream

8. Dry residue to constant
weight in vacuum oven

9. Weigh final solid

 m_solute

10. Calculate solubility
(mg/mL or mol/L)

 Solubility = m_solute / V_aliquot

Click to download full resolution via product page
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Caption: Workflow for the equilibrium gravimetric solubility determination.

Step-by-Step Methodology
Preparation of Sample Vials:

To several 4 mL glass vials, add an excess amount of 3,5-Dibromo-2-nitropyridine (e.g.,

50-100 mg). The key is to ensure undissolved solid remains at the end of the experiment

to confirm saturation.

Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each

vial. Perform each solvent experiment in triplicate for statistical validity.

Equilibration:

Tightly cap the vials to prevent solvent evaporation.

Place the vials in a thermostatic shaker or on a stir plate within a temperature-controlled

chamber set to the desired temperature (e.g., 25°C).

Agitate the slurries for a minimum of 24 hours. For crystalline compounds, 48-72 hours is

recommended to ensure equilibrium is fully reached.

Sample Isolation:

After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours

to let the excess solid settle.

Alternatively, centrifuge the vials at the experimental temperature to pellet the undissolved

solid.

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a

calibrated pipette. Ensure no solid particles are transferred.

Solvent Evaporation and Measurement:

Transfer the aliquot to a pre-weighed (tared) vial.
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Remove the solvent under a gentle stream of nitrogen or using a centrifugal vacuum

evaporator. Avoid excessive heat to prevent degradation of the compound.

Once the solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g.,

40°C) until a constant weight is achieved.

Weigh the vial containing the dried solute. The difference between this final weight and the

tare weight is the mass of the dissolved 3,5-Dibromo-2-nitropyridine.

Calculation:

Calculate the solubility using the formula: Solubility (mg/mL) = Mass of dried solute (mg) /

Volume of aliquot (mL)

To express solubility in mol/L, convert the mass to moles using the molecular weight

(281.89 g/mol ).

Safety, Handling, and Waste Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. Aromatic nitro

compounds and their derivatives require careful handling.[9]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

safety goggles conforming to EN166 standards, and chemical-resistant gloves (e.g., nitrile).

[10][11]

Engineering Controls: All handling of solid 3,5-Dibromo-2-nitropyridine and its solutions

should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

[10] Ensure that eyewash stations and safety showers are readily accessible.[11]

Handling Precautions: Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[11]

[12] Wash hands thoroughly after handling.[9]

Waste Disposal: All waste materials, including excess solid and solutions, should be

collected in a designated hazardous waste container for proper disposal according to

institutional and local regulations.[6]
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Conclusion
While published quantitative solubility data for 3,5-Dibromo-2-nitropyridine is not readily

available, a robust understanding of its potential behavior can be derived from its molecular

structure and comparison with related compounds. This guide provides the theoretical

framework for making informed predictions and, more critically, a detailed, validated

experimental protocol for generating precise, reliable solubility data. Adherence to this

methodology will enable researchers to confidently utilize 3,5-Dibromo-2-nitropyridine in their

synthetic and development workflows, ensuring efficiency, reproducibility, and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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